4-Benzyl-decahydroquinoxalin-2-one
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Overview
Description
4-Benzyl-decahydroquinoxalin-2-one is a heterocyclic compound with a molecular formula of C15H20N2O. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a benzyl group attached to a decahydroquinoxalin-2-one core, making it a unique structure with potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-decahydroquinoxalin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include heating under reflux and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-decahydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can have different pharmacological properties depending on the substituents introduced .
Scientific Research Applications
4-Benzyl-decahydroquinoxalin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-Benzyl-decahydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms, which accounts for its antimicrobial properties. In cancer cells, it may interfere with cell division and induce apoptosis through the modulation of signaling pathways .
Comparison with Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share a similar core structure but lack the benzyl group, which can affect their biological activity.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group instead of a benzyl group, leading to different pharmacological properties.
Uniqueness: 4-Benzyl-decahydroquinoxalin-2-one is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may contribute to its distinct biological activities compared to other quinoxaline derivatives .
Properties
Molecular Formula |
C15H20N2O |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
4-benzyl-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one |
InChI |
InChI=1S/C15H20N2O/c18-15-11-17(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)16-15/h1-3,6-7,13-14H,4-5,8-11H2,(H,16,18) |
InChI Key |
JSFYAZUQEZPWOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NC(=O)CN2CC3=CC=CC=C3 |
Origin of Product |
United States |
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